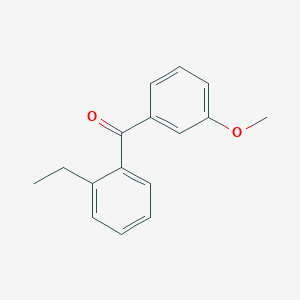
3-Acetoxy-2',4'-dimethoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxy-2’,4’-dimethoxybenzophenone is an organic compound with the molecular formula C17H16O5 It is a derivative of benzophenone, characterized by the presence of acetoxy and methoxy groups on its aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-2’,4’-dimethoxybenzophenone typically involves the acetylation of 2’,4’-dimethoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions are preferred
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
In industrial settings, the production of 3-Acetoxy-2’,4’-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Stirring: To ensure uniform reaction conditions
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetoxy-2’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction reactions can yield hydroxy derivatives
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of methoxy groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated or nitrated benzophenones
Wissenschaftliche Forschungsanwendungen
3-Acetoxy-2’,4’-dimethoxybenzophenone finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and photoinitiators for polymerization reactions
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its therapeutic potential in treating diseases such as osteoarthritis and rheumatoid arthritis
Industry: Utilized in the production of polymer materials like adhesives, coatings, and inks
Wirkmechanismus
The mechanism of action of 3-Acetoxy-2’,4’-dimethoxybenzophenone involves its interaction with molecular targets and pathways:
Photoinitiation: Absorbs UV light and generates free radicals, initiating polymerization reactions
Biological Activity: Interacts with cellular targets, potentially inhibiting enzymes or disrupting cellular processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Acetoxy-2’,3’-dimethoxybenzophenone
- 4,4’-Dimethoxybenzophenone
- 2,4-Dimethoxybenzophenone
Uniqueness
3-Acetoxy-2’,4’-dimethoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both acetoxy and methoxy groups enhances its versatility in various applications.
Eigenschaften
IUPAC Name |
[3-(2,4-dimethoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)15-8-7-13(20-2)10-16(15)21-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBWNBMMDLTVAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641672 |
Source


|
| Record name | 3-(2,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109251-36-7 |
Source


|
| Record name | 3-(2,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














